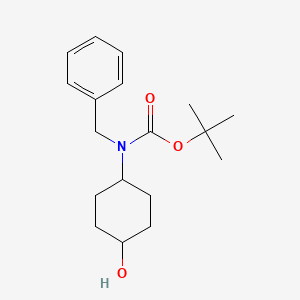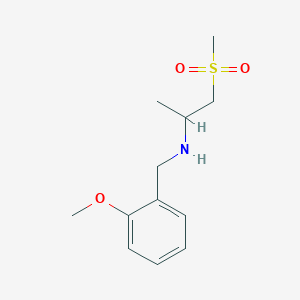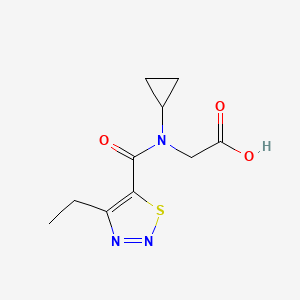![molecular formula C20H25BrO2Si B14912946 (4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane is a complex organosilicon compound It features a brominated phenyl group, a dimethylsilyl group, and a tetrahydropyran-2-yloxymethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane typically involves multiple steps One common method starts with the bromination of phenylsilane to introduce the bromine atom at the para position This is followed by the protection of the hydroxyl group on the phenyl ring using tetrahydropyran to form the tetrahydropyran-2-yloxymethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as platinum or palladium complexes are often employed to facilitate the hydrosilylation step efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane undergoes various chemical reactions, including:
Oxidation: The brominated phenyl group can be oxidized to form corresponding phenols.
Reduction: The bromine atom can be reduced to form the corresponding phenylsilane.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of phenylsilane derivatives.
Substitution: Formation of various substituted phenylsilane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of (4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane involves its interaction with specific molecular targets. The brominated phenyl group can engage in halogen bonding with biological molecules, while the dimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The tetrahydropyran-2-yloxymethyl group can act as a protecting group, preventing premature reactions and ensuring the compound reaches its target site intact.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
- (4-Fluoro-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
- (4-Iodo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
Uniqueness
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct reactivity and interaction profiles, making it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C20H25BrO2Si |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
(4-bromophenyl)-dimethyl-[2-(oxan-2-yloxymethyl)phenyl]silane |
InChI |
InChI=1S/C20H25BrO2Si/c1-24(2,18-12-10-17(21)11-13-18)19-8-4-3-7-16(19)15-23-20-9-5-6-14-22-20/h3-4,7-8,10-13,20H,5-6,9,14-15H2,1-2H3 |
Clave InChI |
PAZOWDHLIQJGOX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)Br)C2=CC=CC=C2COC3CCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




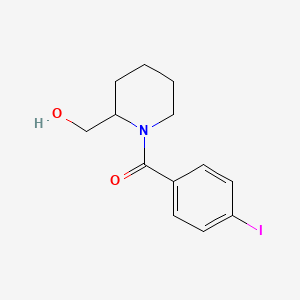
![3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B14912893.png)
![3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid](/img/structure/B14912895.png)

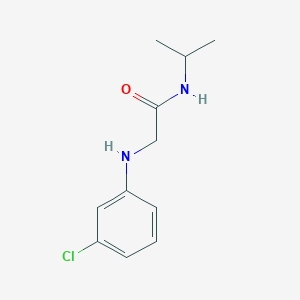
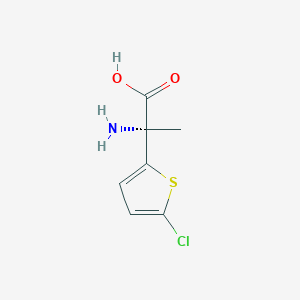
![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)
